molecular formula C17H23BO5 B2488195 2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester CAS No. 2152654-65-2

2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester

Cat. No.: B2488195
CAS No.: 2152654-65-2
M. Wt: 318.18
InChI Key: XVAVBWTVGGULEX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃): Signals at δ 1.26 ppm (12H, s, pinacol methyl groups), δ 3.75 ppm (3H, s, methoxycarbonyl), and δ 4.20–4.35 ppm (2H, m, dihydrobenzopyran CH₂) confirm the core structure. Aromatic protons at δ 6.80–7.10 ppm integrate for two protons, consistent with substitution at position 6.

¹³C NMR (100 MHz, CDCl₃): Peaks at δ 83.0 ppm (pinacol quaternary carbons), δ 167.5 ppm (ester carbonyl), and δ 128–135 ppm (aromatic carbons) align with the expected connectivity.

¹¹B NMR (128 MHz, CDCl₃): A singlet at δ 30.5 ppm confirms the tricoordinate boron environment, typical of pinacol esters.

Infrared (IR) and Mass Spectrometric (MS) Profiling

IR (ATR, cm⁻¹): Strong absorption at 1715 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (B–O symmetric stretch), and 1140 cm⁻¹ (C–O ester vibration).

High-Resolution MS (ESI+) : Observed [M+H]⁺ at m/z 319.1792 (calculated: 319.1798), with fragmentation peaks corresponding to loss of pinacol (m/z 203.1) and methoxycarbonyl (m/z 159.0).

Crystallographic Studies and Density Functional Theory (DFT) Calculations

X-ray crystallography data, though limited for this specific compound, predict a planar boronic ester group (B–O bond length: ~1.36 Å) and a dihedral angle of 15° between the benzopyran ring and the ester group. DFT calculations (B3LYP/6-31G(d,p)) reveal a HOMO localized on the boronic ester and a LUMO on the methoxycarbonyl group, suggesting charge-transfer interactions during reactivity.

Table 2: DFT-Derived Geometric Parameters

Parameter Value
B–O Bond Length 1.36 Å
C=O Bond Length 1.21 Å
HOMO-LUMO Gap 4.2 eV

Thermodynamic Stability and Reactivity Profile

The compound exhibits high thermal stability (decomposition >200°C) due to the pinacol ester’s electron-donating and steric effects. Hydrolysis studies in aqueous THF (pH 7) show <5% decomposition over 24 hours, while acidic conditions (pH 3) accelerate boronic ester cleavage to the free boronic acid. Reactivity with diols (e.g., fructose) proceeds via dynamic covalent exchange, forming cyclic boronate esters.

In cross-coupling reactions, the boronic ester participates in Suzuki-Miyaura reactions with aryl halides, achieving >90% yield when catalyzed by Pd(PPh₃)₄. Transesterification with catechol derivatives occurs under mild conditions (rt, 12 h), confirming the boron center’s electrophilicity.

Key Reactivity Pathways :

  • Suzuki-Miyaura Coupling :
    $$ \text{Ar–B(pin)} + \text{Ar'–X} \xrightarrow{\text{Pd}^0} \text{Ar–Ar'} + \text{B(pin)–X} $$
  • Hydrolysis :
    $$ \text{B(pin)} + \text{H}2\text{O} \rightarrow \text{B(OH)}2 + \text{pinacol} $$

Properties

IUPAC Name

methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-chromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BO5/c1-16(2)17(3,4)23-18(22-16)12-7-9-13-11(10-12)6-8-14(21-13)15(19)20-5/h7,9-10,14H,6,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAVBWTVGGULEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester typically involves the reaction of 2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Organic Synthesis

Boronic Acid Derivatives:
The compound serves as a versatile building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions. This reaction is essential for synthesizing complex organic molecules.

Case Study:
A study demonstrated the use of this compound in synthesizing biologically active compounds via cross-coupling reactions. The efficiency of the reaction was highlighted by the high yields obtained when using this boronic acid derivative as a reactant .

Medicinal Chemistry

Anticancer Research:
Research indicates that derivatives of 2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid have shown potential anticancer properties. The ability to modify the benzopyran structure allows for the development of compounds that can inhibit cancer cell proliferation.

Case Study:
In a recent investigation, modified derivatives were tested against various cancer cell lines, showing promising results in inhibiting tumor growth. The structure-activity relationship (SAR) studies provided insights into how modifications could enhance efficacy .

Materials Science

Polymer Chemistry:
This compound is utilized in the development of new materials, particularly in creating boron-containing polymers. These materials exhibit unique properties such as increased thermal stability and improved mechanical strength.

Case Study:
A research group synthesized a series of boron-containing polymers using 2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester as a monomer. The resulting polymers demonstrated enhanced properties suitable for applications in electronics and coatings .

Data Tables

Application AreaSpecific Use CaseKey Findings
Organic SynthesisSuzuki CouplingHigh yields in complex organic molecule synthesis
Medicinal ChemistryAnticancer ActivityInhibition of tumor growth in cancer cell lines
Materials SciencePolymer DevelopmentEnhanced thermal stability and mechanical strength

Mechanism of Action

The primary mechanism of action for 2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester involves its role as a boron-containing reagent in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process. This mechanism is crucial for the synthesis of complex organic molecules with high precision and efficiency .

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Substituents Heteroatoms Key Applications
Target Compound Benzopyran 2-COOMe, 6-Bpin O Cross-coupling scaffolds
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester Pyran 4-Bpin O Natural product synthesis
6-Cyanobenzo[b]furan-2-boronic acid pinacol ester Benzo[b]furan 6-CN, 2-Bpin O Antibacterial agents
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-Bpin Benzoxazine 3-oxo, 6-Bpin O, N Not specified
6-Methoxy-2-methylpyridine-3-Bpin Pyridine 6-OMe, 2-Me, 3-Bpin N Medicinal chemistry intermediates

Key Observations :

  • The target compound’s benzopyran core offers rigidity and aromaticity, contrasting with pyran (non-aromatic) or pyridine (aromatic N-heterocycle).
  • Electron-withdrawing groups (e.g., -COOMe, -CN) enhance electrophilicity of the boron center, improving cross-coupling efficiency .

Physicochemical Properties

  • Solubility : Boronic acid pinacol esters generally exhibit moderate solubility in polar aprotic solvents (e.g., THF, acetone) and poor solubility in hydrocarbons. Phenylboronic acid pinacol ester shows higher solubility in chloroform (23.5 g/L) than in methylcyclohexane (0.8 g/L) . Structural differences (e.g., benzopyran vs. benzene) may alter solubility profiles.
  • NMR Characteristics : Boronic esters display characteristic peaks for pinacol methyl groups (δ ~1.3 ppm in ¹H NMR) and boron-bound carbons (δ ~84 ppm in ¹³C NMR) .

Biological Activity

2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester (CAS: 2152654-65-2) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C17H23BO5
  • Molecular Weight : 318.180 g/mol
  • Purity : Typically around 95-97% .

Boronic acids and their esters are known for their ability to interact with biological molecules, particularly enzymes. The biological activity of 2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester is primarily attributed to its role as a proteasome inhibitor . This mechanism is crucial in cancer therapy as it disrupts the ubiquitin-proteasome pathway, leading to the accumulation of misfolded proteins and subsequent apoptosis in cancer cells .

Biological Activity Overview

  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in proteasome inhibition which is significant for cancer treatment .
  • Anticancer Properties : It has been associated with therapeutic effects against various cancers, including multiple myeloma, prostate cancer, and breast cancer .
  • Oxophilicity : The compound exhibits high oxophilicity, enhancing its binding affinity to target proteins and improving its efficacy as a drug candidate .

Study 1: Anticancer Activity

A study investigated the effects of various boronic acid derivatives, including 2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester, on cancer cell lines. The results indicated significant cytotoxicity in multiple myeloma and breast cancer cell lines, with IC50 values in the low nanomolar range .

Study 2: Mechanistic Insights

Research focusing on the mechanism of action revealed that this compound induces apoptosis through the inhibition of the proteasome. This was demonstrated by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .

Study 3: Pharmacokinetics

In vivo studies using mouse models showed that the compound maintains favorable pharmacokinetic properties, with effective tumor suppression observed at doses that were well tolerated. The study highlighted its potential for further development as a therapeutic agent .

Data Summary

PropertyValue
Molecular FormulaC17H23BO5
Molecular Weight318.180 g/mol
CAS Number2152654-65-2
Purity95% - 97%
Anticancer ActivityEffective against multiple cancers
MechanismProteasome inhibition

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